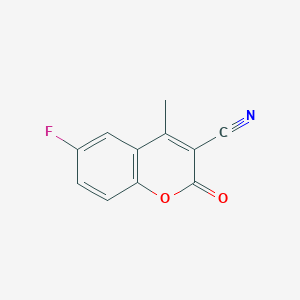

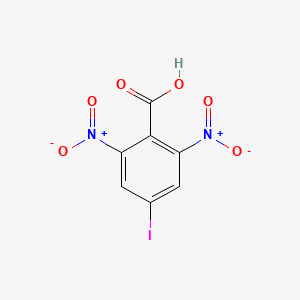

6-Fluoro-4-méthyl-2-oxo-2H-chromène-3-carbonitrile

Vue d'ensemble

Description

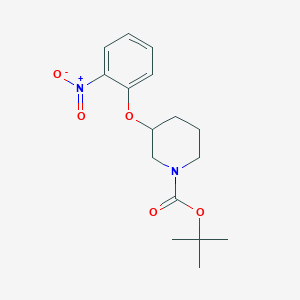

3-Cyano-6-fluoro-4-methylcoumarin is a useful research compound. Its molecular formula is C11H6FNO2 and its molecular weight is 203.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Cyano-6-fluoro-4-methylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-6-fluoro-4-methylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sondage et imagerie fluorescents

6-Fluoro-4-méthylcoumarine-3-carbonitrile : est utilisé dans les sondes fluorescentes pour sa capacité à se lier sélectivement aux biomolécules . Cette propriété est particulièrement utile pour la détection précoce des cellules cancéreuses et l'imagerie fluorescente dans les cellules vivantes . La fluorescence du composé peut être déclenchée par des interactions spécifiques avec des cibles biologiques, ce qui en fait un outil précieux pour visualiser les processus cellulaires.

Recherche anticancéreuse

Ce composé présente des propriétés anticancéreuses potentielles. Il est étudié comme intermédiaire dans la synthèse de molécules capables d'inhiber la croissance des cellules cancéreuses . Ses analogues structuraux sont étudiés pour leurs effets cytotoxiques sur diverses lignées cellulaires cancéreuses.

Applications anti-inflammatoires

Les propriétés anti-inflammatoires de 6-Fluoro-4-méthylcoumarine-3-carbonitrile sont à l'étude pour le développement de nouveaux médicaments anti-inflammatoires . Ceux-ci pourraient offrir des traitements alternatifs pour les maladies inflammatoires chroniques.

Activité antimicrobienne

La recherche indique que ce composé possède des propriétés antimicrobiennes, ce qui pourrait conduire au développement de nouveaux antibiotiques ou agents antiseptiques . Son efficacité contre une gamme de souches microbiennes est à l'étude.

Science des matériaux

Dans le domaine de la science des matériaux, 6-Fluoro-4-méthylcoumarine-3-carbonitrile est étudié pour ses applications potentielles dans la création de nouveaux matériaux . Sa structure chimique unique pourrait contribuer au développement de matériaux avancés présentant des propriétés spécifiques souhaitées.

Découverte et développement de médicaments

En tant qu'intermédiaire précieux dans la découverte de médicaments, ce composé est utilisé pour synthétiser une variété de molécules pharmacologiquement actives . Sa polyvalence dans les réactions chimiques en fait un composant clé dans le développement de nouveaux médicaments thérapeutiques.

Chimie analytique

En chimie analytique, 6-Fluoro-4-méthylcoumarine-3-carbonitrile sert de sonde fluorescente en raison de sa réponse de fluorescence sensible aux changements de l'environnement . Il peut être utilisé pour détecter les ions métalliques, mesurer la polarité du microenvironnement et déterminer les niveaux de pH.

Études d'activité biologique

Les activités biologiques diverses du composé, y compris son rôle dans l'inhibition enzymatique et la liaison aux récepteurs, en font un sujet d'intérêt dans diverses études biologiques . Il est utilisé pour comprendre l'interaction entre les petites molécules et les systèmes biologiques, ce qui est crucial pour la conception de thérapies ciblées.

Mécanisme D'action

Target of Action

Coumarins, the class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . They have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

Pharmacokinetics

The pharmacokinetic properties of coumarins can vary widely depending on their specific chemical structure and the presence of functional groups .

Result of Action

Coumarins have been reported to have various biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of coumarins .

Propriétés

IUPAC Name |

6-fluoro-4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNO2/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZRETKTYNNESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380998 | |

| Record name | 3-Cyano-6-fluoro-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288399-90-6 | |

| Record name | 3-Cyano-6-fluoro-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

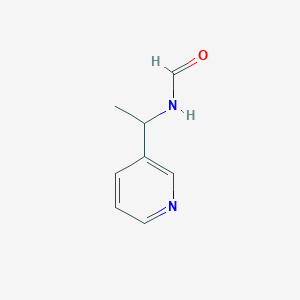

![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)

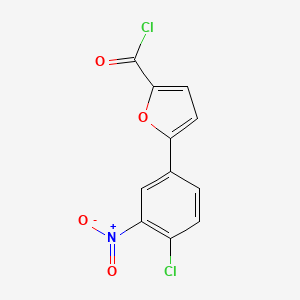

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)

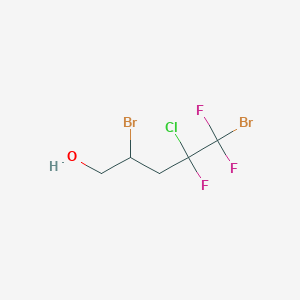

![Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate](/img/structure/B1607971.png)

![5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1607974.png)